![molecular formula C16H16N2O2 B2682745 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole CAS No. 36098-03-0](/img/structure/B2682745.png)
1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole is a chemical compound with the molecular formula C16H16N2O2 . It’s a heterocyclic compound that includes a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Aplicaciones Científicas De Investigación
Agricultural Applications
Polymeric and solid lipid nanoparticles have been explored for the sustained release of fungicides like carbendazim (MBC) and tebuconazole (TBZ) in agricultural applications. These carrier systems offer several advantages, including modified release profiles, enhanced transfer to the site of action, reduced environmental and human toxicity, and decreased losses due to leaching or degradation. The encapsulation of fungicides in these nanoparticles has shown to decrease their toxicity while maintaining high association efficiency, indicating good interaction between the fungicides and the nanoparticles. This advancement offers new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).
Anticancer Activity
New benzimidazole derivatives have been synthesized and evaluated for their in vitro anticancer potential. Compounds with variations in the dimethoxyphenyl group have been screened against cancer cell lines, showing limited cytotoxicity with one compound exhibiting moderate cytotoxic effects towards specific cancer cells. This research highlights the potential of benzimidazole derivatives in anticancer treatments (El-Shekeil et al., 2012).
Antimicrobial and Antitubercular Agents
Benzimidazole derivatives have also been identified as potent antimicrobial and antitubercular agents. Novel synthesis techniques have led to the creation of compounds with significant activity against Mycobacterium tuberculosis strains. Such discoveries are crucial in the fight against tuberculosis, especially considering the selectivity of these compounds for M. tuberculosis over eukaryotic cells, which may lead to new classes of anti-tubercular drugs (Gobis et al., 2015).
Antiviral Research
Research into 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles has revealed their potential as anti-human immunodeficiency virus (HIV) agents. These compounds have shown significant inhibition of HIV-1 replication in vitro, demonstrating the impact of structural modifications on antiviral activity and cytotoxicity. This highlights the potential for benzimidazole derivatives in antiviral therapies, especially for diseases like HIV (Chimirri et al., 1998).
Synthesis and Drug Design
The synthesis of benzimidazole derivatives is a critical area of research with implications for drug design and discovery. Techniques such as palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes have been developed, providing access to optically active amino acid mimetics with a C-terminal imidazole. These advancements in synthetic methods open up new avenues for the design of novel drugs and therapeutic agents (Zaman et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The compound interacts with these cells, influencing their growth and proliferation.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the compound forms a bond with the cancer cells, leading to changes in their structure and function. The presence of electron-donating groups in the compound significantly increases its anticancer activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell growth and proliferation. The compound’s interaction with its targets leads to changes in these pathways, resulting in inhibited growth of the cancer cells . The exact downstream effects of these changes are still under investigation.
Pharmacokinetics
Benzimidazole derivatives, in general, are known to have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cells . This is achieved through the compound’s interaction with its targets and its influence on biochemical pathways related to cell growth and proliferation.
Análisis Bioquímico
Cellular Effects
Benzimidazole derivatives have been studied for their potential anticancer properties . They have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-17-13-5-3-4-6-14(13)18/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRHZVSHNFHJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
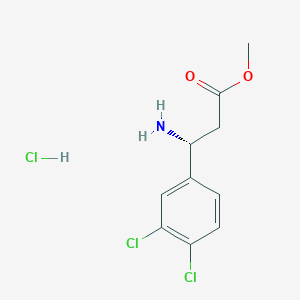
![2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2682667.png)
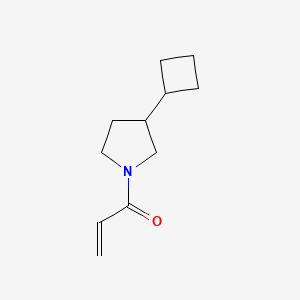
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
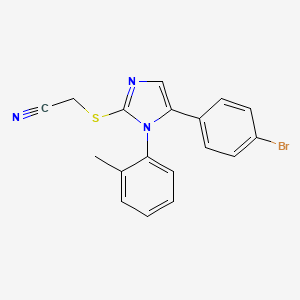
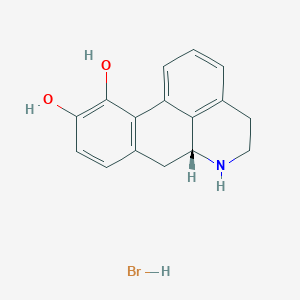
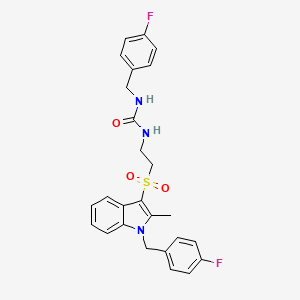

![2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2682682.png)
![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)
![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)